
H-Ala-Ala-Ala-Ala-Ala-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-Ala-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first alanine residue: to the resin.
Deprotection of the amino group: of the attached alanine.
Coupling of the next protected alanine residue: using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition of deprotection and coupling steps: until the desired pentapeptide is formed.
Cleavage of the peptide from the resin: and removal of protecting groups using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: H-Ala-Ala-Ala-Ala-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and an acid or base.
Oxidation: Reaction with oxidizing agents, potentially modifying the side chains of the alanine residues.
Substitution: Replacement of specific functional groups within the peptide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Various reagents depending on the desired modification, such as alkyl halides for alkylation.
Major Products:
Hydrolysis: Shorter peptides or individual amino acids.
Oxidation: Modified peptides with oxidized side chains.
Substitution: Peptides with new functional groups replacing the original ones.
Scientific Research Applications
H-Ala-Ala-Ala-Ala-Ala-OH has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Explored for its potential in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Ala-Ala-Ala-Ala-Ala-OH depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The interactions can lead to various biological responses, including enzyme inhibition, receptor activation, or modulation of protein-protein interactions.
Comparison with Similar Compounds
H-Ala-Ala-Ala-OH: A tripeptide with three alanine residues.
H-Ala-Ala-Ala-Ala-OH: A tetrapeptide with four alanine residues.
H-Ala-Ala-Ala-Ala-Ala-Ala-OH: A hexapeptide with six alanine residues.
Comparison: H-Ala-Ala-Ala-Ala-Ala-OH is unique due to its specific length and sequence of alanine residues. Compared to shorter peptides like H-Ala-Ala-Ala-OH and H-Ala-Ala-Ala-Ala-OH, the pentapeptide may exhibit different folding patterns, stability, and interactions with molecular targets. Longer peptides like H-Ala-Ala-Ala-Ala-Ala-Ala-OH may have increased complexity and potential for more diverse interactions.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUOPDVAKGRPR-WYCDGMCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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